Methyl 3-[(3-formylphenoxy)methyl]benzoate
Description
Methyl 3-[(3-formylphenoxy)methyl]benzoate is an aromatic ester featuring a benzoate core substituted at the 3-position with a (3-formylphenoxy)methyl group. This compound is structurally characterized by a formyl group (-CHO) on the phenoxy ring and a methoxycarbonyl (-COOCH₃) group on the benzoate ring. The formyl group enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials.
Properties
IUPAC Name |
methyl 3-[(3-formylphenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)14-6-2-5-13(8-14)11-20-15-7-3-4-12(9-15)10-17/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHCXQJVDANXSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[(3-formylphenoxy)methyl]benzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxybenzaldehyde with methyl 3-(bromomethyl)benzoate in the presence of potassium carbonate in N,N-dimethylformamide at room temperature . This method yields the desired compound with a high degree of purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-formylphenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methyl 3-[(3-carboxyphenoxy)methyl]benzoate.
Reduction: Methyl 3-[(3-hydroxyphenoxy)methyl]benzoate.
Substitution: Various substituted phenoxy methyl benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-formylphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-formylphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Ring
Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k)
- Structure: Incorporates a triazine ring with 4-formyl-2-methoxyphenoxy and 4-methoxyphenoxy substituents.
- Synthesis: Prepared via sequential nucleophilic substitutions on trichlorotriazine using DIPEA as a base, followed by coupling with methyl 3-aminobenzoate .
- Properties : Melting point (79–82°C) is lower than chlorinated analogs due to reduced intermolecular forces from methoxy groups.
- Applications : Likely used in polymer or supramolecular chemistry due to the triazine core’s rigidity .
Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5d)
- Structure: Features a 3-chlorophenoxy group instead of formyl/methoxy substituents.
- Synthesis: Similar triazine-based methodology with 3-chlorophenol as a reactant .
- Properties : Higher melting point (151.5–156°C) attributed to chlorine’s electron-withdrawing effects enhancing crystal packing .
Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate
- Structure: Ethoxy linker between the formylphenoxy and benzoate groups.
- Properties: Molecular formula C₁₇H₁₆O₅ (monoisotopic mass 300.099774) suggests moderate polarity. The ethoxy spacer may increase solubility compared to methyl-linked analogs .
Positional Isomerism and Linker Variations
Methyl 4-(3-formylphenoxy)benzoate (Compound C in )
- Structure: Formylphenoxy group directly attached to the 4-position of the benzoate.
- Comparison : Positional isomerism (3- vs. 4-substitution) affects electronic distribution and reactivity. The 4-substituted derivative may exhibit higher symmetry and crystallinity .
Methyl 3-[2-(4-formyl-2-methoxyphenoxy)ethoxy]benzoate (CAS 108925-82-2)
Halogenated Analogs
Methyl 3-[(3-bromophenoxy)methyl]benzoate and Methyl 3-[(3-chlorophenoxy)methyl]benzoate
Key Data Table
| Compound Name | Molecular Formula | Melting Point (°C) | Key Substituents | Applications |
|---|---|---|---|---|
| Methyl 3-[(3-formylphenoxy)methyl]benzoate | C₁₆H₁₄O₅ | Not reported | 3-formylphenoxy, methyl ester | Pharmaceutical intermediates |
| Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate | C₂₆H₂₂N₄O₇ | 79–82 | Triazine core, dual methoxy groups | Polymer chemistry |
| Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate | C₂₃H₁₇ClN₄O₄ | 151.5–156 | 3-chlorophenoxy, triazine core | High-temperature materials |
| Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate | C₁₇H₁₆O₅ | Not reported | Ethoxy linker, formyl group | Solubility-enhanced intermediates |
| Methyl 3-[(3-chlorophenoxy)methyl]benzoate | C₁₅H₁₃ClO₃ | Not reported | 3-chlorophenoxy | Cross-coupling reactions |
Biological Activity
Methyl 3-[(3-formylphenoxy)methyl]benzoate, with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol, is an organic compound notable for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in scientific research.
This compound exhibits significant biochemical interactions due to its structural features, particularly the aldehyde group. This group can form Schiff bases with amino groups in proteins, leading to modifications that may alter protein functions and activities.
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling : It modulates pathways that are critical for cell proliferation and apoptosis.
- Gene Expression : Alters transcriptional activity by interacting with transcription factors.
- Metabolism : Affects metabolic pathways through enzyme inhibition or activation.
The primary mechanism of action involves the binding of the aldehyde group to nucleophilic sites on proteins and enzymes. This covalent interaction can inhibit enzyme activity, thereby affecting biochemical pathways essential for cellular function.
Subcellular Localization
This compound demonstrates specific localization within cellular compartments, which can be crucial for its biological activity. The compound may target organelles such as mitochondria or the endoplasmic reticulum, influencing localized cellular processes.
Antitumor Activity
Research has indicated that derivatives of 3-formyl compounds exhibit cytotoxic effects against various tumor cell lines. In a study comparing several derivatives, some showed selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .
Enzyme Inhibition
The compound's ability to inhibit urease activity has been noted in studies involving related structures. Urease inhibition is particularly relevant in treating infections caused by H. pylori, where urease plays a critical role in pathogenesis .
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-formylbenzoate | Lacks phenoxy methyl group | Limited biological studies |
| Methyl 3-[2-(3-formylphenoxy)ethoxy]benzoate | Ethoxy linker instead of phenoxy methyl | Potentially different reactivity |
This compound is distinguished by its unique structural characteristics that facilitate specific biochemical interactions, making it valuable for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
